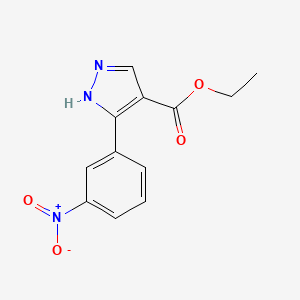
t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
T-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate (t-BuBzOHMP) is an organic compound that is widely used in scientific research and in the synthesis of various compounds. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of approximately 70°C. t-BuBzOHMP is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
T-BuBzOHMP acts as a proton donor in the reaction of piperidine with t-butyl alcohol. It also acts as a nucleophile in the reaction of 4-hydroxypiperidine-1-carboxylate with benzyl alcohol.
Biochemical and Physiological Effects
t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
T-BuBzOHMP is a stable compound with a low melting point, making it easy to work with in the laboratory. It is also soluble in organic solvents, making it suitable for use in a variety of laboratory experiments. However, t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a relatively expensive compound, and the reaction of piperidine with t-butyl alcohol is slow and can be difficult to control.
Orientations Futures
For research involving t-Butyl 4-((benzyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate include the development of more efficient and cost-effective synthetic methods, the use of this compound as a catalyst in organic synthesis, and the exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
T-BuBzOHMP is widely used in scientific research as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of biocatalysts, and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-11-9-19(14-21,10-12-20)15-23-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKRWJDTXNSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














